REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9].[C:10](Cl)([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]>C(Cl)Cl.CO.C(Cl)Cl>[CH2:13]([O:12][C:10](=[O:11])[NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.433 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCCN
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)Cl
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir at the same temperature for another half of an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CONCENTRATION
|
Details
|
before concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
|
ADDITION
|
Details
|
Water (150 mL) was then added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCCCCCCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 856 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9].[C:10](Cl)([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]>C(Cl)Cl.CO.C(Cl)Cl>[CH2:13]([O:12][C:10](=[O:11])[NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.433 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCCN
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)Cl
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir at the same temperature for another half of an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CONCENTRATION
|
Details
|
before concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
|
ADDITION
|
Details
|
Water (150 mL) was then added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCCCCCCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 856 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |